

thermodynamic properties of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Cyclopentylethanol*

Cat. No.: *B1203354*

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of **1-Cyclopentylethanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **1-Cyclopentylethanol** (C₇H₁₄O), a secondary alcohol with a cyclopentyl substituent. The information compiled herein is intended to support research, development, and drug discovery activities where this compound may be utilized as a solvent, reagent, or building block. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for determining key thermodynamic parameters are also provided.

Physicochemical and Thermodynamic Properties

1-Cyclopentylethanol, with a molecular weight of 114.19 g/mol, exhibits thermodynamic characteristics typical of a secondary alcohol, influenced by the presence of a hydroxyl group capable of hydrogen bonding and a non-polar cyclopentyl ring.[1][2]

Table 1: Key Physical and Thermodynamic Properties of 1-Cyclopentylethanol

Property	Value	Source
Molecular Formula	C_7H_14O	[1]
Molecular Weight	114.19 g/mol	[1]
CAS Number	52829-98-8	[1]
Normal Boiling Point	169-170 °C (442.15-443.15 K)	[1]
Melting Point	19.62 °C (292.77 K)	[1]
Density (liquid, room temp.)	0.911 g/mL	[1]
Refractive Index (@ 20°C)	1.458	[3]

Table 2: Enthalpy and Entropy Data for Phase Transitions

Thermodynamic Parameter	Value	Method	Source
Enthalpy of Vaporization ($\Delta_{\text{vapH}^\circ}$)	46.11 kJ/mol	Calculated (Joback method)	[1]
Enthalpy of Fusion ($\Delta_{\text{fusH}^\circ}$)	15.21 kJ/mol	Calculated (Joback method)	[1]
Entropy of Vaporization ($\Delta_{\text{vapS}^\circ}$)	~104.3 J/mol·K	Calculated	[1]
Entropy of Fusion ($\Delta_{\text{fusS}^\circ}$)	~52.0 J/mol·K	Calculated	[1]

The significant enthalpy of vaporization is characteristic of alcohols and is attributed to the energy required to overcome intermolecular hydrogen bonding in the liquid phase.[\[1\]](#)

Table 3: Critical Properties and Gas-Phase Heat Capacity

Property	Value	Method	Source
Critical Temperature (T _c)	731.52 K	Calculated (Joback method)	[1]
Critical Pressure (P _c)	2613.74 kPa	Calculated (Joback method)	[1]
Gas Heat Capacity (C _{p,gas})	358.17 J/mol·K at 529.19 K	Calculated (Joback method)	[1]
	436.17 J/mol·K at 731.52 K	Calculated (Joback method)	[1]

The temperature-dependent heat capacity of gaseous **1-Cyclopentylethanol** reflects the increased molecular motion and vibrational energy at higher temperatures.[\[1\]](#)

Experimental Protocols for Thermodynamic Property Determination

While specific experimental reports for **1-Cyclopentylethanol** are not extensively detailed in the public domain, the following sections describe standard methodologies widely used for determining the thermodynamic properties of alcohols and other organic liquids.

Determination of Vapor Pressure

The relationship between vapor pressure and temperature is crucial for understanding a liquid's volatility. A common method involves a static vapor pressure apparatus.

Methodology:

- **Sample Preparation:** A pure sample of the liquid is placed in a thermostatically controlled vessel connected to a pressure measurement system (e.g., a manometer or a pressure transducer). The sample is degassed to remove any dissolved air.
- **Temperature Control:** The vessel is immersed in a water or oil bath to maintain a constant and uniform temperature, which is measured with a calibrated thermometer or temperature probe.

- Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This reading represents the vapor pressure of the liquid at that specific temperature.
- Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.
- Data Analysis: The Clausius-Clapeyron equation can then be used to analyze the data and also to determine the enthalpy of vaporization.

Determination of Enthalpy of Vaporization (Calorimetric Method)

Direct calorimetric measurement provides a precise value for the enthalpy of vaporization.

Methodology:

- Apparatus: A Calvet-type microcalorimeter or a similar instrument is used. The setup includes a vaporization cell containing the liquid sample and a means to induce and measure vaporization, often by passing an inert gas or applying a vacuum.
- Vaporization: A controlled amount of the liquid is vaporized at a constant temperature. The heat absorbed during this phase change is compensated for by an electrical heater within the calorimeter.
- Measurement: The electrical energy supplied to maintain isothermal conditions is precisely measured. This energy corresponds to the heat of vaporization for the mass of the liquid that was vaporized.
- Quantification: The mass of the vaporized liquid is determined by weighing the sample before and after the experiment or by condensing and weighing the vapor.
- Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized substance.

Determination of Heat Capacity (Calorimetry)


The heat capacity of liquid **1-Cyclopentylethanol** can be determined using a calorimeter, often by the method of mixtures or by using an adiabatic calorimeter.

Methodology (Method of Mixtures):

- Apparatus: A calorimeter (e.g., a coffee-cup calorimeter for simple experiments or a more sophisticated bomb calorimeter for higher precision) with a known heat capacity is used.
- Initial Conditions: A known mass of the liquid (**1-Cyclopentylethanol**) is placed in the calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.
- Heating: A known amount of heat is introduced into the system. This can be done by adding a warmer object of known temperature and heat capacity or by using an electrical heater.
- Final Temperature: The mixture is stirred until a final, stable temperature is reached and recorded.
- Calculation: By applying the principle of conservation of energy (heat lost = heat gained), and knowing the heat capacity of the calorimeter, the specific heat capacity of the liquid can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and theoretical validation of the thermodynamic properties of an organic compound like **1-Cyclopentylethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]
- To cite this document: BenchChem. [thermodynamic properties of 1-Cyclopentylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203354#thermodynamic-properties-of-1-cyclopentylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com